5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-22-15(7-8-20-22)14-5-3-12(10-19-14)11-21-26(23,24)17-9-13(18)4-6-16(17)25-2/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGFVNZTIMIKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034308-50-2 |
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.8 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. Specifically, derivatives of 1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways that promote tumor growth and survival .
Case Study: Antiproliferative Activity
In a study evaluating multiple pyrazole derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .
Antiviral Activity
Compounds with heterocyclic structures, such as the one , have shown promise as antiviral agents. Research indicates that certain derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors . The presence of the pyrazole and pyridine moieties enhances their interaction with biological targets involved in viral pathogenesis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which is implicated in various physiological processes including tumor growth and metastasis.
- Modulation of Signaling Pathways : Compounds like this one can interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell survival .
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazole and pyridine rings can significantly impact its pharmacological properties. For instance, substituents on these rings can enhance binding affinity to target proteins or improve solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs are benzenesulfonamides with variations in the heterocyclic substituents and linker groups. Key comparisons include:
Physicochemical and Spectral Properties
- NMR Trends: Methoxy groups in the target compound and analogs (e.g., δ 3.8–4.0 ppm in ¹H NMR) confirm substitution patterns . Pyridine and pyrazole protons (δ 7.5–8.5 ppm) distinguish electronic environments from quinoline-based analogs .
- Mass Spectrometry : HRMS and ESI-MS data for analogs (e.g., compound 14: [M+H]⁺ = 388.08) validate molecular weights and fragmentation patterns .
Functional Group Impact on Bioactivity (Inferred)
- Pyridine-Pyrazole Hybrid: The 1-methylpyrazole group may engage in hydrophobic interactions or act as a hydrogen bond acceptor, contrasting with quinoline’s flat aromatic system in compound 14 .
- Trifluoromethyl Derivatives : Compounds like those in and use CF₃ groups to enhance metabolic stability and membrane permeability, a feature absent in the target compound .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and coupling patterns (e.g., pyrazole C–H protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF (e.g., [M+H]⁺ expected for C₁₉H₁₈ClN₄O₃S: 429.0824) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal XRD (APEX2/SAINT software for data collection and refinement) .
How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 3-methyl vs. 3-ethyl) or benzenesulfonamide (e.g., chloro vs. fluoro) groups to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based inhibition assays. Correlate IC₅₀ values with electronic/steric substituent effects .
- Data Analysis : Apply multivariate regression models to quantify substituent contributions (e.g., Hammett σ values for electronic effects) .
How should researchers address discrepancies in reported biological activity data across structurally similar sulfonamides?
Q. Advanced Research Focus
- Comparative Assay Validation : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
- Target Profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against isoforms (e.g., CA II vs. CA IX) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to identify binding pose variations caused by subtle structural differences (e.g., pyridine vs. pyrimidine cores) .
What computational strategies are effective for predicting the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use Glide (Schrödinger Suite) to model binding to the CA IX active site, prioritizing H-bonding with Thr200 and hydrophobic interactions with Val121 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns, CHARMM36 force field) to assess conformational flexibility of the pyrazole-pyridine linker .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., -Cl vs. -CF₃) .
How can researchers evaluate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-PDA at 254 nm .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (10°C/min, N2 atmosphere) to guide storage conditions .
What strategies are recommended for resolving low crystallinity in X-ray diffraction analysis?
Q. Advanced Research Focus
- Cocrystallization : Add coformers (e.g., nicotinamide) to improve crystal packing via H-bonding .
- Solvent Screening : Test high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation .
- Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
